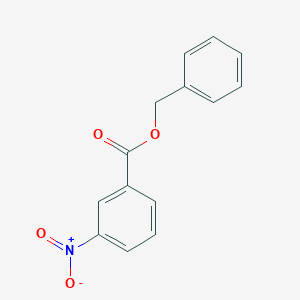

Benzyl 3-nitrobenzoate

Description

Significance as a Versatile Synthetic Intermediate

The primary significance of Benzyl (B1604629) 3-nitrobenzoate in chemical research stems from its role as a versatile synthetic intermediate. vulcanchem.com Its structure contains multiple functional groups that can be selectively transformed, providing access to a wide array of other compounds. This versatility makes it a valuable building block in the synthesis of fine chemicals and pharmaceuticals. vulcanchem.com

One of the most important transformations is the reduction of the nitro group to an amine. Using reducing agents like sodium borohydride (B1222165) with a palladium catalyst, the nitro group can be converted to an amino group to yield Benzyl 3-aminobenzoate (B8586502). vulcanchem.com This product is a key intermediate itself, as aromatic amines are foundational components in many biologically active molecules. vulcanchem.com

The ester linkage can also be cleaved through hydrolysis under acidic or basic conditions to produce 3-nitrobenzoic acid and benzyl alcohol. vulcanchem.com This reaction allows for the recovery of the parent carboxylic acid, which can then be used in other synthetic steps. Furthermore, the benzyl ester group can participate in transesterification reactions. For instance, using catalytic ferric(III) chloride, Benzyl 3-nitrobenzoate can be converted into other esters, such as Butyl 3-nitrobenzoate, under mild conditions. researchgate.netrsc.org This method also extends to the synthesis of amides and anhydrides from the benzyl ester precursor. researchgate.netrsc.org

A notable application highlighting its role as an intermediate is in the synthesis of the pharmaceutical agent Nintedanib. google.com Patent literature describes a process where a derivative, 4-(R acetate-2-yl)-3-nitrobenzoate (where R can be a benzyl group), undergoes a series of reactions including condensation and substitution to form a key precursor of the final drug molecule. google.com

Strategic Utility in Advanced Organic Transformations

Beyond its role as a simple building block, this compound and its analogs are strategically employed in more complex and advanced organic transformations where the interplay between its functional groups directs the reaction's outcome. The electronic properties conferred by the electron-withdrawing nitro group significantly influence the reactivity of the aromatic ring and the ester functional group. aiinmr.com

The selective reduction of the nitro group in the presence of the benzyl ester is a key strategic transformation. Research on related nitroarenes has demonstrated that a nitro group can be reduced to an aniline (B41778) while retaining the benzyl ester functionality, provided the groups are positioned sufficiently far apart within the molecule. scirp.org This selective reactivity is crucial for multi-step syntheses where protecting groups might otherwise be required.

In the field of heterocyclic chemistry, related nitrobenzoate structures are used in reductive cyclization reactions. For example, studies on methyl 2-cyanomethyl-3-nitrobenzoate show that selective reduction of the nitrile group with DiBAL-H, followed by an intramolecular cyclization involving the nitro group, can produce 5-nitroisoquinolin-1-one, a precursor to important enzyme inhibitors. nus.edu.sg The ester group's steric properties in these reactions can influence which functional group is reduced, demonstrating how the ester itself can be used to direct the course of a transformation. nus.edu.sg

The benzyl ester moiety is also of strategic importance for its unique reactivity. It can be cleaved under specific catalytic conditions that leave other ester types intact, a property exploited in complex syntheses. researchgate.net The transformation of benzyl esters into other esters, amides, and anhydrides using catalytic systems like ferric(III) chloride under mild conditions is an example of its advanced utility, providing a direct and efficient pathway to a variety of carboxylic acid derivatives. researchgate.netrsc.org This avoids harsh reaction conditions that might compromise other sensitive functional groups within a complex molecule.

Table 2: Key Transformations of this compound

| Reaction Type | Reagents/Conditions | Product(s) | Significance |

|---|---|---|---|

| Nitro Group Reduction | Hydrogen with Palladium catalyst, Tin(II) chloride, or Sodium Borohydride vulcanchem.com | Benzyl 3-aminobenzoate vulcanchem.com | Creates valuable amine derivatives for pharmaceutical synthesis. vulcanchem.com |

| Ester Hydrolysis | Strong acids (e.g., HCl) or bases (e.g., NaOH) vulcanchem.com | 3-Nitrobenzoic acid and Benzyl alcohol vulcanchem.com | Regenerates the parent acid for further use. vulcanchem.com |

| Transesterification | Ferric(III) Chloride (catalyst), an alcohol (e.g., n-butyl alcohol) researchgate.netrsc.org | A different ester (e.g., Butyl 3-nitrobenzoate) researchgate.net | Allows for the synthesis of various esters under mild conditions. researchgate.net |

| Amide Synthesis | Ferric(III) Chloride (catalyst), an amine (e.g., N-Butylamine) rsc.org | N-substituted amides rsc.org | Provides a direct route from the benzyl ester to amides. rsc.org |

Structure

3D Structure

Properties

CAS No. |

136322-11-7 |

|---|---|

Molecular Formula |

C14H11NO4 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

benzyl 3-nitrobenzoate |

InChI |

InChI=1S/C14H11NO4/c16-14(19-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(17)18/h1-9H,10H2 |

InChI Key |

QXYKESHEGVTGLH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 3 Nitrobenzoate and Its Analogues

Classical Esterification Pathways and Mechanistic Considerations

Traditional synthesis of benzyl (B1604629) 3-nitrobenzoate primarily relies on well-established esterification reactions. These methods involve the direct reaction between a carboxylic acid and an alcohol, often facilitated by a catalyst and specific reaction conditions to drive the equilibrium towards the product.

Acid-Catalyzed Condensation of 3-Nitrobenzoic Acid with Benzyl Alcohol

The most common classical route to benzyl 3-nitrobenzoate is the Fischer-Speier esterification, which involves the condensation of 3-nitrobenzoic acid with benzyl alcohol. vulcanchem.com This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid or hydrochloric acid. vulcanchem.comaskfilo.com

The mechanism of this acid-catalyzed esterification proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid (3-nitrobenzoic acid) is protonated by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon. quora.com

Nucleophilic Attack: The alcohol (benzyl alcohol) acts as a nucleophile and attacks the protonated carbonyl carbon. askfilo.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate eliminates a molecule of water, and a proton is subsequently removed from the remaining carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, this compound. askfilo.comtruman.edu

This equilibrium-driven process often requires the removal of water, for instance through azeotropic distillation, to shift the reaction towards the formation of the ester. vulcanchem.com

Reaction Condition Optimization for Established Routes

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound in classical esterification. Key parameters that are often adjusted include the choice and amount of catalyst, reaction temperature, and the method of water removal. For instance, in a related synthesis of methyl 3-nitrobenzoate, the procedure calls for a specific ratio of 3-nitrobenzoic acid to anhydrous methanol (B129727) and concentrated sulfuric acid, followed by heating to reflux for one hour. truman.edu After the reaction, the mixture is poured into ice water to precipitate the product, which is then isolated by suction filtration and purified by recrystallization from methanol. truman.edu It is critical that the 3-nitrobenzoic acid is completely dry, as any water present can reverse the equilibrium and reduce the product yield. truman.edu

Another established method for ester synthesis is the Mitsunobu reaction. While not a direct acid-catalyzed condensation, it provides an alternative pathway. In a study demonstrating the use of nitrosobenzene (B162901) in a Mitsunobu-type reaction, 4-chlorothis compound was prepared from 4-chlorobenzyl alcohol and 3-nitrobenzoic acid using triphenylphosphine (B44618) and nitrosobenzene at 0 °C, resulting in a 65% yield. nih.gov This method proceeds with an inversion of configuration if a chiral alcohol is used and is notable for its mild reaction conditions. nih.gov

Modern and Catalytic Synthetic Approaches

In recent years, the development of more efficient and environmentally friendly synthetic methods has been a major focus in organic chemistry. This has led to the exploration of modern catalytic systems for the synthesis of this compound and its analogues, moving away from the use of strong, corrosive mineral acids.

Transition Metal-Catalyzed Oxidative Esterification Protocols

Transition metal catalysis offers powerful alternatives for ester formation, often proceeding through different mechanistic pathways than classical esterification. These methods can involve the activation of C-H bonds, providing more atom-economical routes.

For example, a palladium-catalyzed process for the direct benzylation of carboxylic acids with toluene (B28343) via benzylic C-H activation has been reported. googleapis.com While a specific example for 3-nitrobenzoic acid is not detailed, this methodology represents a modern approach to forming benzyl esters. Research has also explored the use of other transition metals like rhodium and copper in denitrative coupling reactions to form C-O bonds, though these are more commonly applied for diaryl ether synthesis. acs.org A rhodium-catalyzed reaction was used to access benzazepinones, where ortho-nitrobenzoic acid was a key component. nih.gov Furthermore, bimetallic organic frameworks, such as Fe2Ni-BDC, have been utilized as catalysts for oxidative esterification reactions between ethers and carboxylic acids. researchgate.net

A patent describes a process yielding 86% of this compound, though the specific catalytic system is not fully detailed in the provided abstract. googleapis.com Another study reports a metal-free oxidative esterification of a benzyl C-H bond, where various functional groups on the carboxylic acid were well-tolerated. mdpi.com

Ionic Liquid-Mediated Syntheses

Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis due to their unique properties, such as low volatility, high thermal stability, and recyclability. researchgate.nettcichemicals.com They can act as Brønsted or Lewis acids and can facilitate reactions under mild conditions.

A metal-free protocol for the direct oxidative esterification of benzylic C-H bonds with carboxylic acids has been developed using a heterocyclic ionic liquid, 1-butylpyridinium (B1220074) iodide, as a catalyst. rsc.org This method avoids the use of transition metals and the catalyst can be recycled and reused multiple times without significant loss of activity. rsc.org In a study on ionic liquid-catalyzed oxidative esterification, this compound was synthesized with a 76% yield. rsc.org Another study describes the use of novel Brønsted acidic ionic liquids to promote Fischer esterifications under solvent-free microwave irradiation, achieving good to excellent yields. researchgate.net The use of ionic liquids can also be combined with other green chemistry techniques, such as microwave irradiation, to further enhance reaction efficiency. researchgate.net

Explorations in Green Chemistry for Sustainable Production

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. core.ac.ukmsuniv.ac.in For the synthesis of this compound, this involves developing catalytic methods that avoid strong mineral acids, using safer solvents, and designing more atom-economical reactions. vulcanchem.com

The use of recyclable catalysts, such as the ionic liquids mentioned previously, is a key aspect of green chemistry. rsc.org Solvent-free reaction conditions, often coupled with microwave irradiation, represent another green approach. researchgate.net The ultimate goal is to develop synthetic routes that are not only efficient but also environmentally benign. Research into enzymatic synthesis routes and the use of aqueous reaction conditions are also areas of interest for the sustainable production of esters like this compound. vulcanchem.com

Data Tables

Table 1: Yields of this compound and Analogues in Various Synthetic Protocols

| Product | Synthetic Method | Catalyst/Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Oxidative Esterification | Ionic Liquid | 76 | rsc.org |

| This compound | Not specified | Not specified | 86 | googleapis.com |

| 4-Chlorothis compound | Mitsunobu Reaction | Triphenylphosphine/Nitrosobenzene | 65 | nih.gov |

| Benzyl 4-nitrobenzoate (B1230335) | Oxidative Esterification | Ionic Liquid | 87 | rsc.org |

| Benzyl 3,5-dinitrobenzoate | Oxidative Esterification | Ionic Liquid | 93 | rsc.org |

Synthesis of Structurally Related Nitrobenzoate Derivatives: A Comparative Perspective

The synthetic strategies employed for producing this compound can be understood more broadly by examining the synthesis of its structural analogues. Nitrobenzoate derivatives, particularly alkyl esters of nitrobenzoic acids, are valuable intermediates in organic synthesis. The primary methods for their preparation generally fall into two main categories: the esterification of a nitrobenzoic acid with an alcohol and the nitration of a pre-formed benzoate (B1203000) ester. The choice of method often depends on the availability of starting materials, desired regiochemistry, and scalability.

Esterification of Nitrobenzoic Acids

The direct esterification of a nitrobenzoic acid with an alcohol is a common and versatile approach. This method allows for the straightforward combination of various nitrobenzoic acid isomers (ortho-, meta-, para-) with a wide range of alcohols.

Fischer-Speier Esterification: The classical approach involves the Fischer-Speier esterification, where the nitrobenzoic acid and an alcohol are heated in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). For instance, methyl 3-nitrobenzoate can be prepared by refluxing 3-nitrobenzoic acid with methanol and a catalytic amount of concentrated H₂SO₄. truman.edu A critical aspect of this equilibrium-driven reaction is the removal of water to drive the reaction towards the product, which is often achieved by using an excess of the alcohol or azeotropic distillation. vulcanchem.com While effective, this method can require long reaction times and harsh conditions.

Advanced Catalytic Systems: To overcome the limitations of traditional acid catalysis, various alternative systems have been developed. For the synthesis of ethyl 4-nitrobenzoate from 4-nitrobenzoic acid and ethanol, several catalysts have been investigated. These include ammonium (B1175870) hydrogen sulfate (B86663) and polyfluoroalkanesulfonic acid, which have demonstrated high yields of 75% to 98%. scirp.org

Recent research has focused on greener and more efficient catalytic methods. The use of nanoporous solid acid catalysts, such as natural zeolites in their hydrogen form (H-zeolites), has been explored for the solvent-free esterification of 4-nitrobenzoic acid. scirp.org A study comparing different ultrispersed zeolite catalysts highlighted variations in conversion and selectivity, as detailed in the table below.

| Catalyst | 4-NBA Conversion (%) | Selectivity for Ethyl 4-Nitrobenzoate (%) | Ethyl 4-Nitrobenzoate Yield (%) |

|---|---|---|---|

| H-HEU-M | 59 | 96.5 | |

| H-MOR | 55 | 93.3 | |

| H-CL | 58 | 94.1 |

The study also demonstrated that the reaction could be enhanced by non-conventional energy sources, with microwave irradiation (2450 MHz, 300 W) and ultrasound (37 kHz, 330 W) significantly improving reaction rates. scirp.org

Mitsunobu and Related Reactions: The Mitsunobu reaction provides a powerful alternative for esterification under mild conditions, particularly for sensitive substrates. This reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, like diethyl azodicarboxylate (DEAD). rsc.org More recent developments have focused on azodicarboxylate-free methods. One such system uses a flavin photocatalyst with visible light to mediate the esterification of 3-nitrobenzoic acid with various benzyl alcohols. rsc.org Another approach uses nitrosobenzene as the reagent to activate the phosphine, which successfully synthesizes 4-chlorothis compound in a 65% yield. acs.org These methods offer the advantage of mild, often room-temperature conditions, but can require more complex and costly reagents.

| Product | Acid | Alcohol | Catalyst/Reagent System | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 3-nitrobenzoate | 3-Nitrobenzoic acid | Methanol | H₂SO₄ (catalytic) | Not specified | truman.edu |

| Ethyl 4-nitrobenzoate | 4-Nitrobenzoic acid | Ethanol | H-HEU-M Zeolite | ~57 | scirp.org |

| Ethyl 4-nitrobenzoate | 4-Nitrobenzoic acid | Ethanol | Hexafluoropropanesulfonic acid hydrate | 94.4 | prepchem.com |

| This compound | 3-Nitrobenzoic acid | Benzyl alcohol | Ionic Liquid [Bmim]HSO₄ / TBHP | 76 | rsc.org |

| 4-Chlorothis compound | 3-Nitrobenzoic acid | 4-Chlorobenzyl alcohol | PhNO / PPh₃ | 65 | acs.org |

| Benzyl 3,5-dinitrobenzoate | 3,5-Dinitrobenzoic acid | Toluene (as benzyl source) | Ionic Liquid [Bmim]HSO₄ / TBHP | 93 | rsc.org |

Nitration of Benzoate Esters

An alternative strategy is the electrophilic aromatic substitution (nitration) of a benzoate ester. This route is particularly useful when the parent benzoate ester is more readily available or cost-effective than the corresponding nitrobenzoic acid. The ester group (-COOR) is a deactivating, meta-directing substituent. Consequently, the nitration of an alkyl or benzyl benzoate predominantly yields the 3-nitro derivative. wikipedia.org

This method is the standard laboratory preparation for methyl 3-nitrobenzoate. savemyexams.comrsc.org The synthesis involves treating methyl benzoate with a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

A key parameter in this reaction is strict temperature control. The reaction is highly exothermic, and maintaining a low temperature (typically below 6-15 °C) is crucial to prevent the formation of dinitrated byproducts and ensure the regioselectivity for the meta position. savemyexams.comissr.edu.kh After the reaction, the product is typically isolated by pouring the reaction mixture onto crushed ice, which causes the solid nitro-ester to precipitate. rsc.orgsouthalabama.edu

| Starting Material | Reagents | Temperature | Key Steps | Product | Reference |

|---|---|---|---|---|---|

| Methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | < 6 °C | Slow addition of nitrating mixture to methyl benzoate in H₂SO₄; Stand at room temp; Precipitate on ice. | Methyl 3-nitrobenzoate | savemyexams.com |

| Methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | < 15 °C | Slow addition of nitrating mixture; Pour onto crushed ice; Filter and wash. | Methyl 3-nitrobenzoate | rsc.orgissr.edu.kh |

While highly effective for producing 3-nitrobenzoates, this method is not suitable for synthesizing ortho- or para-nitrobenzoate esters due to the directing effect of the ester group. For those isomers, the esterification of the corresponding nitrobenzoic acid is the required pathway. wikipedia.org

Chemical Reactivity and Transformation Mechanisms of Benzyl 3 Nitrobenzoate

Nitro Group Functional Interconversions

The nitro group is a highly versatile functional group that can be transformed into a variety of other nitrogen-containing moieties, most notably amines. This conversion is a cornerstone of aromatic chemistry, providing a gateway to dyes, pharmaceuticals, and other functional materials.

Reductive Transformations to Amino Derivatives

The reduction of the nitro group in Benzyl (B1604629) 3-nitrobenzoate to a primary amine yields Benzyl 3-aminobenzoate (B8586502). This transformation can be achieved using a range of reducing agents and catalytic systems. Common methods include catalytic hydrogenation with hydrogen gas and a metal catalyst like palladium on carbon (Pd/C), or chemical reduction using reagents such as tin(II) chloride or sodium borohydride (B1222165). vulcanchem.com

A particularly effective method involves the use of silanes in the presence of a catalyst. For instance, iron-catalyzed reduction using triethoxysilane (B36694) in acetonitrile (B52724) has been shown to efficiently convert substituted nitrobenzoates to their corresponding aminobenzoates in high yields. rsc.org Another approach utilizes the silane/oxo-rhenium complex system, which effectively reduces aromatic nitro compounds. researchgate.net These methods are often preferred for their mild conditions and high functional group tolerance. rsc.orgresearchgate.net

The reduction process is a multi-step reaction that can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) species. researchgate.net The choice of reducing system is critical to ensure complete conversion to the desired amine product. researchgate.net

| Starting Material | Reducing System | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|

| Ethyl 4-nitrobenzoate (B1230335) | Triethoxysilane, Iron(III) catalyst (4b) | MeCN | 80 °C | 5h | Ethyl 4-aminobenzoate | 91% |

| Methyl 3-nitrobenzoate | Triethoxysilane, Iron(III) catalyst (4b) | MeCN | 80 °C | 5h | Methyl 3-aminobenzoate | 94% |

Chemoselectivity in Nitro Group Reduction

A significant challenge in the reduction of Benzyl 3-nitrobenzoate is achieving chemoselectivity—reducing the nitro group without affecting the ester linkage or the benzyl group. The benzyl ester moiety is susceptible to cleavage under certain reductive conditions, particularly standard hydrogenolysis with Pd/C. scirp.org

Research has shown that the choice of catalyst and reaction conditions can overcome this. A system of sodium borohydride (NaBH₄) and acetic acid (AcOH) with a catalytic amount of Pd/C can retain the benzyl ester, especially when the nitro group and the ester are not in close proximity (i.e., in meta and para isomers). scirp.org For this compound, the spatial separation between the nitro group and the benzylic ester function allows for the selective reduction of the nitro group to an aniline (B41778) while preserving the ester. scirp.org

Furthermore, some reductive systems can be controlled to stop at an intermediate stage. For example, certain bacterial nitroreductases or chemical systems like zinc dust in a CO₂/H₂O environment can selectively reduce nitroarenes to the corresponding N-arylhydroxylamines. nih.govresearchgate.net This transformation is a hallmark of chemoselectivity, as traditional methods often lead to the full reduction to anilines. nih.gov The formation of these hydroxylamino derivatives opens up alternative synthetic pathways. nih.govresearchgate.net

Ester Linkage Reactivity

The ester bond in this compound is a key site for transformations such as hydrolysis and transesterification, allowing for the modification or removal of the benzyl group.

Hydrolytic Cleavage Under Varied Conditions

The ester linkage can be cleaved through hydrolysis under both acidic and basic conditions to yield 3-nitrobenzoic acid and benzyl alcohol. vulcanchem.com

Base-catalyzed hydrolysis, typically following a BAC2 mechanism, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. nih.gov The rate of this reaction is influenced by the stability of the leaving alkoxide group. In a comparative study of various benzoate esters, benzyl benzoate was found to have a hydrolysis half-life (t1/2) of 16 minutes under specific alkaline conditions. nih.gov The rate-determining step in this process is often the elimination of the leaving group. nih.gov The presence of the electron-withdrawing nitro group on the aromatic ring of this compound would be expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack.

Alternatively, Lewis acids can be employed for selective ester cleavage. Tin(IV) chloride (SnCl₄) has been shown to effectively cleave benzyl esters to their corresponding carboxylic acids. dal.ca This method is notable for its chemoselectivity, as it does not cleave methyl or ethyl esters, nor does it affect many common alcohol protecting groups under the same conditions. dal.ca

Transesterification Processes

Transesterification is a process where the benzyl group of this compound is exchanged for the alkyl group of another alcohol. This reaction provides a direct route to different 3-nitrobenzoate esters without needing to first hydrolyze the starting material to 3-nitrobenzoic acid.

This transformation can be catalyzed by various means, including metal catalysts. vulcanchem.com More recently, organocatalytic methods have been developed. N-Heterocyclic Olefins (NHOs), generated in situ from N-heterocyclic carbene (NHC) precursors, have been shown to be effective catalysts for the transesterification of methyl esters with a range of primary and secondary alcohols. amazonaws.com For example, methyl 4-nitrobenzoate can be converted to other esters using this method. amazonaws.com Given the similar reactivity, these conditions are applicable to this compound for the synthesis of other alkyl 3-nitrobenzoates.

| Starting Ester | Alcohol | Catalyst System | Product | Yield |

|---|---|---|---|---|

| Methyl 4-nitrobenzoate | Ethanol | NHO (in situ) | Ethyl 4-nitrobenzoate | 86% |

| Methyl 4-nitrobenzoate | Isopropanol | NHO (in situ) | Isopropyl 4-nitrobenzoate | 75% |

Aromatic Ring Functionalizations and Substitutions

The aromatic ring of the 3-nitrobenzoate moiety is electron-deficient due to the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the ester group (-COOBn). Both of these groups are deactivating and act as meta-directors for electrophilic aromatic substitution (EAS).

Consequently, any further electrophilic substitution on the aromatic ring of this compound would be directed to the C5 position, which is meta to both existing substituents. The reaction would likely require harsh conditions due to the strong deactivation of the ring. Late-stage functionalization of complex molecules often relies on such principles. For example, electrophilic bromination of a complex iodo-nitrobenzene derivative was shown to proceed at a specific, electronically favored position, demonstrating the feasibility of such transformations on highly functionalized rings. chemrxiv.org

While EAS is disfavored, the electron-deficient nature of the ring could potentially make it susceptible to nucleophilic aromatic substitution (NAS), although this typically requires a good leaving group (like a halide) positioned ortho or para to a strong electron-withdrawing group.

Mechanistic Investigations of Key Reactions

The reactivity of this compound is primarily dictated by its three main functional components: the nitro group, the ester linkage, and the two aromatic rings. Mechanistic investigations into its transformations provide fundamental insights into its chemical behavior, revealing the pathways through which it reacts. These studies are crucial for controlling reaction outcomes and designing synthetic routes. The key reactions of this compound include the reduction of the nitro group and the hydrolysis of the ester bond.

Reduction of the Nitro Group

The transformation of the nitro group into an amine is a pivotal reaction, significantly altering the compound's electronic and chemical properties. vulcanchem.com This reduction can be achieved through various methods, most notably catalytic hydrogenation or the use of chemical reductants like tin(II) chloride. vulcanchem.com

Mechanistic studies of catalytic reduction indicate that the reaction proceeds via a complex sequence of events on the catalyst's surface. rsc.org In systems using a metal catalyst like palladium on carbon (Pd/C) with a hydrogen source such as H₂ or in situ generated hydrogen from NaBH₄ and acetic acid, both the nitroaromatic compound and the reducing agent are adsorbed onto the catalyst surface. rsc.orgsciforum.net The mechanism involves the transfer of electrons from the reducing agent to the nitroaromatic molecule, facilitated by the metal nanoparticles. rsc.org The reaction is believed to proceed through intermediate species. The nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamine. The final step is the hydrogenation of the hydroxylamine to yield the corresponding aniline, Benzyl 3-aminobenzoate. rsc.org However, some studies suggest that the reaction may also proceed directly from the nitro compound to the hydroxylamine without forming a distinct nitroso intermediate. rsc.org

The choice of reducing agent and conditions is critical to selectively reduce the nitro group without causing cleavage (hydrogenolysis) of the benzyl ester group. sciforum.net For example, the NaBH₄/CH₃CO₂H system in the presence of a catalytic amount of Pd/C has been shown to effectively reduce nitroarenes to anilines without cleaving the benzyl ester. sciforum.net

Hydrolysis of the Ester Linkage

The ester bond in this compound is susceptible to cleavage through hydrolysis under both acidic and basic conditions, yielding 3-nitrobenzoic acid and benzyl alcohol. vulcanchem.com The mechanisms for these two pathways differ significantly.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., using NaOH or KOH), the reaction proceeds through a nucleophilic acyl substitution mechanism. A hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The rate-determining step is typically the subsequent collapse of this intermediate, which results in the elimination of the benzyl alkoxide as the leaving group and the formation of 3-nitrobenzoic acid. nih.gov The resulting carboxylic acid is then deprotonated by the base to form the carboxylate salt.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl), the mechanism begins with the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile, such as water. The attack by water forms a tetrahedral intermediate. Following a proton transfer, the benzyl alcohol moiety is eliminated as a leaving group. A final deprotonation step regenerates the acid catalyst and yields the final product, 3-nitrobenzoic acid.

Photochemical Transformations

Studies on related nitrobenzyl compounds indicate that they can undergo photochemical reactions. For instance, m-nitrobenzyl ethers have been shown to undergo photooxygenation in aqueous solutions to form stable α-hydroperoxy ethers. cdnsciencepub.com The proposed mechanism involves the formation of a nitrobenzyl carbanion intermediate following photolysis. cdnsciencepub.com This intermediate can then react with oxygen. While not specifically detailed for this compound, these findings suggest a potential for light-induced reactivity.

Furthermore, a novel esterification method using a flavin catalyst, triphenylphosphine (B44618), and visible light has been reported for substrates including 3-nitrobenzoic acid and benzyl alcohol. rsc.org The mechanism is initiated by a photoinduced electron transfer from triphenylphosphine to the excited flavin catalyst. This generates a triphenylphosphine radical cation (Ph₃P•+), which then reacts with the alcohol to form a reactive alkoxyphosphonium intermediate, leading to ester formation. rsc.orgnih.gov This process highlights the potential for photocatalytic pathways in the synthesis and transformation of this compound.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignmentvulcanchem.comrsc.orgbeilstein-journals.orgbldpharm.com

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like benzyl (B1604629) 3-nitrobenzoate, offering detailed information about the hydrogen and carbon atomic environments within the molecule. vulcanchem.com

The ¹H NMR spectrum of benzyl 3-nitrobenzoate provides precise information on the chemical environment of the protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits characteristic signals for the protons on both aromatic rings and the methylene (B1212753) protons of the benzyl group. rsc.org

A detailed analysis reveals a singlet for the benzylic protons (CH₂) at approximately 5.41 ppm. The protons of the benzyl group's aromatic ring typically appear as a multiplet between 7.35 and 7.47 ppm. The protons on the 3-nitrobenzoate ring are more deshielded due to the electron-withdrawing effects of the nitro and ester groups, resulting in downfield shifts. Specifically, the proton at the C2 position appears as a doublet of doublets around 8.85 ppm, while the protons at C4 and C6 are observed in a multiplet around 8.36-8.40 ppm, and the C5 proton is found in a multiplet around 7.60-7.64 ppm. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 8.85 | dd | 2.8, 1.1 | 1H | Aromatic H (C2-H of nitrobenzoate ring) |

| 8.40-8.36 | m | - | 2H | Aromatic H (C4-H, C6-H of nitrobenzoate ring) |

| 7.64-7.60 | m | - | 1H | Aromatic H (C5-H of nitrobenzoate ring) |

| 7.47-7.45 | m | - | 2H | Aromatic H (benzyl ring) |

| 7.42-7.35 | m | - | 3H | Aromatic H (benzyl ring) |

| 5.41 | s | - | 2H | Benzylic CH₂ |

The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The spectrum for this compound shows distinct signals for the carbonyl carbon, the aromatic carbons, and the benzylic methylene carbon. vulcanchem.com The carbonyl carbon of the ester group is typically observed significantly downfield. The presence of the nitro group influences the chemical shifts of the carbons in the 3-nitrobenzoate ring. rsc.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 164.46 | C=O (Ester) |

| 150.52 | Aromatic C (C-NO₂) |

| 135.44 | Aromatic C |

| 135.19 | Aromatic C |

| 130.76 | Aromatic C |

| 128.68 | Aromatic C |

| 128.59 | Aromatic C |

| 128.38 | Aromatic C |

| 123.49 | Aromatic C |

| 67.59 | Benzylic CH₂ |

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Vibrational Spectroscopy Applications

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum displays characteristic absorption bands that confirm the presence of the ester and nitro groups. vulcanchem.com A strong absorption band for the ester carbonyl (C=O) stretching vibration is expected in the range of 1720-1740 cm⁻¹. The nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch typically between 1520-1550 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. Additionally, aromatic C-H stretching vibrations are observed in the region of 3030-3080 cm⁻¹. vulcanchem.com

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3030-3080 | C-H Stretch | Aromatic |

| 1720-1740 | C=O Stretch | Ester |

| 1520-1550 | N-O Asymmetric Stretch | Nitro |

| 1345-1385 | N-O Symmetric Stretch | Nitro |

Mass Spectrometry for Molecular Weight and Fragmentation Analysisrsc.orgbeilstein-journals.org

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight of approximately 257 g/mol . vulcanchem.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₄H₁₁NO₄. rsc.org A characteristic fragmentation pattern would likely involve the cleavage of the ester linkage, leading to the formation of a benzyl cation (C₇H₇⁺, m/z = 91) and a 3-nitrobenzoate radical, or a 3-nitrobenzoyl cation (m/z = 150) after loss of the benzyloxy radical. vulcanchem.com

| m/z | Assignment |

|---|---|

| 257 | Molecular Ion [M]⁺ |

| 150 | [M - OCH₂C₆H₅]⁺ (3-nitrobenzoyl cation) |

| 91 | [C₇H₇]⁺ (Benzyl cation/Tropylium ion) |

Chromatographic and Allied Analytical Methods for Purity and Trace Analysiscdnsciencepub.com

Chromatographic techniques are essential for assessing the purity of this compound and for the analysis of trace impurities. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC): This is a primary method for purity determination. A common setup involves reverse-phase chromatography using a C18 column. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Detection is effectively achieved using a UV detector set at wavelengths where the aromatic and nitro groups absorb, ensuring high sensitivity. vulcanchem.com

Computational Chemistry and Theoretical Studies on Benzyl 3 Nitrobenzoate

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govrsc.org DFT calculations, often utilizing the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311G+(d,p), are employed to optimize the molecular geometry of compounds and to calculate their electronic properties. nih.govepstem.netnih.govorientjchem.org

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For nitroaromatic compounds like Benzyl (B1604629) 3-nitrobenzoate, the electronic distribution is significantly influenced by the nitro group (NO2) and the ester functionality. vulcanchem.com DFT studies on analogous nitrobenzoates reveal that electron-withdrawing groups, such as the nitro group, decrease the reactivity of the aromatic ring.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netdiva-portal.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as it implies that less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.govresearchgate.net

In a related compound, Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a narrow frontier orbital gap indicated that charge transfer interactions occur within the molecule, leading to high chemical reactivity. nih.gov For Benzyl 3-nitrobenzoate, the presence of the electron-withdrawing nitro group and the ester linkage influences the electron density distribution across the two aromatic rings, which in turn dictates its reactivity patterns. vulcanchem.com

Table 1: Representative DFT-Calculated Electronic Properties of Aromatic Compounds Note: This table is illustrative and compiles data from various related compounds to show typical values obtained through DFT calculations. Specific values for this compound would require dedicated computational analysis.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

|---|---|---|---|---|

| N-(3,5-bis(trifluoromethyl)benzyl)stearamide | -7.38 | -1.84 | 5.54 | B3LYP/6-311+G(d,p) mdpi.com |

| Benomyl | -6.58 | -1.77 | 4.81 | B3LYP/6-311G(d,p) nih.gov |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | Narrow frontier orbital gap reported, indicating high reactivity. nih.gov | B3LYP/6-31G+(d,p) nih.gov |

Quantum Chemical Descriptors and Molecular Electrostatic Potential Analysis

Quantum chemical descriptors are numerical values derived from the wavefunction of a molecule that quantify its chemical reactivity and physical properties. diva-portal.orgresearchgate.net These descriptors, often calculated using DFT, include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.govresearchgate.net They are derived from the HOMO and LUMO energies and provide a quantitative framework for understanding and predicting chemical behavior. nih.gov

The Molecular Electrostatic Potential (MEP) is a powerful tool for analyzing the charge distribution of a molecule and predicting its reactive sites. orientjchem.orgnih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions. mdpi.comnih.gov

Red and Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. nih.govmdpi.com In molecules with carbonyl or nitro groups, these negative regions are typically localized over the oxygen atoms. nih.gov

Blue Regions: Represent positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack. nih.govmdpi.com

Green Regions: Indicate neutral or near-zero potential. nih.gov

For this compound, the MEP would show negative potential around the oxygen atoms of the nitro and ester groups, highlighting them as sites for electrophilic interaction. nih.govorientjchem.org Conversely, positive potential would be expected around the hydrogen atoms of the aromatic rings. nih.gov This analysis is crucial for understanding intermolecular interactions, such as how the molecule might interact with biological targets or other reagents. nih.gov

Table 2: Global Reactivity Descriptors Note: This table provides a general overview of quantum chemical descriptors and their significance, based on studies of similar compounds.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. nih.gov |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. nih.gov |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. nih.govresearchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. nih.govresearchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. nih.govresearchgate.net |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ ≈ -(I+A)/2) | A measure of electrophilic power. nih.govresearchgate.net |

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry plays a vital role in mapping out the mechanisms of chemical reactions, identifying transition states, and calculating activation energies. For esters like this compound, important reactions include hydrolysis and reduction.

The hydrolysis of the ester linkage can occur under acidic or basic conditions, yielding 3-nitrobenzoic acid and benzyl alcohol. vulcanchem.com Theoretical studies can model the reaction pathway, detailing the bond-breaking and bond-forming processes and the energies involved.

The reduction of the nitro group to an amino group is another significant transformation. vulcanchem.com This reaction creates Benzyl 3-aminobenzoate (B8586502), a potentially useful synthetic intermediate. Computational studies can help in understanding the step-by-step mechanism of this reduction with various reagents.

A study on the decomposition of a related compound, nitroethyl benzoate (B1203000), using Molecular Electron Density Theory (MEDT) at the DFT level, revealed a one-step mechanism. researchgate.net The analysis of the bonding evolution showed that the reaction starts with the synchronous breaking of O-C and C-H bonds, and the high activation energy was attributed to these bond ruptures. researchgate.net Such detailed mechanistic insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

Furthermore, computational studies on copper-catalyzed C-H functionalization of benzylamines have shown that a transient directing group can lower the energy barrier for the C-H activation step, which is often the rate-limiting part of the reaction. chemrxiv.orgnih.gov These findings are relevant to potential functionalization reactions involving the benzyl group of this compound.

Solvent Effects and Reaction Dynamics Modeling

Chemical reactions are rarely performed in the gas phase; they almost always occur in a solvent. The solvent can have a profound effect on reaction rates and mechanisms. springernature.comcore.ac.uk Computational models can account for solvent effects in several ways, from simple continuum models that treat the solvent as a uniform polarizable medium, to explicit models where individual solvent molecules are included in the calculation. springernature.com

The Hughes-Ingold rules provide a qualitative framework for predicting how solvent polarity will affect reaction rates based on changes in charge density from reactants to the transition state. core.ac.uk For reactions involving polar activated complexes, a more polar solvent will typically increase the rate if there is an increase in charge density and decrease the rate if there is a decrease in charge density. core.ac.uk

Modeling reaction dynamics provides an even more detailed picture, simulating the motion of atoms over time as the reaction proceeds. springernature.com This can reveal not only the lowest energy path but also the ensemble of possible trajectories, offering insights into selectivity and side reactions. For instance, in the solvolysis of benzoyl chloride, a related reaction type, free energy relationships have been used to show a change in mechanism from a dissociative pathway in highly aqueous media to an addition-elimination pathway in less aqueous environments. grafiati.com Modern approaches even utilize machine learning potentials to efficiently model solvent effects in complex reactions. springernature.com For this compound, modeling the influence of different solvents on its hydrolysis or reduction could provide valuable data for optimizing these transformations in a laboratory setting.

Derivatization Strategies and Their Research Applications

Strategies for Enhanced Analytical Detection and Quantification

Analyzing neutral molecules like benzyl (B1604629) 3-nitrobenzoate at trace levels can be challenging for modern analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govrsc.org Derivatization offers a powerful solution by altering the molecule's chemical properties to make it more amenable to detection.

For analytical techniques that rely on light absorption, such as HPLC with UV detection, derivatization can be used to attach a chromophore —a light-absorbing group—to the analyte. scribd.comgoogle.com While the nitroaromatic system in benzyl 3-nitrobenzoate already provides UV absorbance, tagging with a different chromophore can shift the absorption to a wavelength with less interference from other components in a complex sample. rsc.org Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are used to derivatize certain functional groups, introducing a strong chromophore that enhances detection sensitivity. ddtjournal.com

Perhaps the more critical application of derivatization for this compound is to enhance its signal in mass spectrometry. Neutral nitroaromatic compounds often exhibit poor ionization efficiency, making them difficult to detect with high sensitivity using techniques like electrospray ionization (ESI) mass spectrometry. rsc.orgrsc.orgresearchgate.net Chemical derivatization can overcome this by introducing an ionizable or permanently charged functional group into the molecule. rsc.orgresearchgate.net

A primary strategy for nitroaromatic compounds is the reduction of the electron-withdrawing nitro group to an electron-donating amino group. nih.govrsc.orgresearchgate.net This creates a derivative, benzyl 3-aminobenzoate (B8586502), which is readily protonated and thus provides a much stronger signal in positive-ion ESI-MS. researchgate.netvulcanchem.com This transformation significantly lowers the limit of detection, allowing for quantification at trace levels, which is particularly important when monitoring for potentially genotoxic impurities in pharmaceutical manufacturing. nih.govrsc.org Other reagents can introduce a permanently charged moiety, such as a quaternary ammonium (B1175870) group, which also greatly improves MS sensitivity. mdpi.com

The table below summarizes common derivatization approaches for enhancing analytical detection.

Interactive Table: Derivatization Strategies for Enhanced Detection| Derivatization Goal | Strategy | Applicable Technique(s) | Example Reagent/Reaction | Outcome for this compound |

|---|---|---|---|---|

| Chromophore Tagging | Introduce a group with strong UV/Vis absorbance. | HPLC-UV | 2,4-dinitrophenylhydrazine (DNPH) | Shifts absorption wavelength, potentially reducing matrix interference. |

| Ionization Enhancement | Introduce an easily ionizable group. | LC-MS | Zinc dust / Ammonium formate | Reduces the nitro group to an amine (benzyl 3-aminobenzoate), which is highly ionizable. rsc.orgresearchgate.net |

| Ionization Enhancement | Introduce a permanently charged group. | LC-MS | N,N-dimethylpiperazine iodide (DMPI) after carboxyl activation | Creates a derivative with a permanent positive charge for high MS sensitivity. mdpi.com |

Derivatization for Mechanistic Probes and Structure-Activity Relationship Studies

Beyond simple detection, derivatization is a key tool for creating molecular probes to investigate reaction mechanisms and to understand how a molecule's structure relates to its biological activity.

Mechanistic Probes: Isotopic labeling is a powerful derivatization technique used to trace the path of atoms through a chemical or biological reaction. scribd.comias.ac.in For instance, in the hydrolysis of an ester like this compound, replacing the ether oxygen with its heavy isotope, ¹⁸O, can determine whether the reaction proceeds via acyl-oxygen cleavage or alkyl-oxygen cleavage. cdnsciencepub.com Analysis of the products by mass spectrometry reveals the location of the ¹⁸O label, providing unambiguous evidence for the reaction pathway. cdnsciencepub.com An ¹⁸O-labeling study was used to elucidate the mechanism of a Pd(II)-catalyzed ester synthesis, confirming the source of the oxygen atom in the final ester product. nih.gov Such studies are fundamental to understanding and optimizing reaction conditions.

Structure-Activity Relationship (SAR) Studies: In drug discovery and toxicology, SAR studies are essential for optimizing a lead compound's efficacy and selectivity. This involves synthesizing a series of analogues, or derivatives, where specific parts of the molecule are systematically modified, and then evaluating how these changes affect a biological outcome. nih.govmdpi.com For nitroaromatic compounds, SAR studies are often focused on their role as prodrugs that are activated by nitroreductase (NTR) enzymes found in certain bacteria and cancer cells. nih.govasm.orgresearchgate.net

The conversion of the electron-withdrawing nitro group to an electron-donating hydroxylamino group by these enzymes acts as an electronic "switch" that can trigger the release of a cytotoxic agent. asm.orgresearchgate.net SAR studies on nitrobenzyl derivatives have shown that the position of the nitro group on the aromatic ring is critical for both enzyme activity and the desired biological effect. nih.gov For example, in a series of nitrobenzyl phosphoramide (B1221513) mustards, the 4-nitro analogue demonstrated the best combination of enzyme activation and antiproliferative effects. nih.gov Further derivatization with halogen substitutions ortho to the benzyl group also influenced activity. nih.gov Similarly, studies on 3,5-dinitrobenzylsulfanyl tetrazoles revealed that both nitro groups were essential for high antitubercular activity via the NTR activation pathway. acs.org By creating and testing a library of such derivatives, researchers can build a detailed map of the structural requirements for a specific biological function. mdpi.commdpi.com

The following table presents hypothetical SAR data for a class of nitrobenzyl compounds, illustrating how substituent changes can impact biological activity.

Research Applications and Emerging Directions in Chemical Science

Role as a Precursor in Complex Organic Synthesis

Benzyl (B1604629) 3-nitrobenzoate is a versatile intermediate in organic synthesis, primarily due to the reactivity of its nitro group and the characteristics of the benzyl ester. vulcanchem.com These features allow for its use as a building block in the creation of more complex molecules. vulcanchem.com

Building Blocks for Pharmaceutical and Fine Chemical Synthesis

The transformation of the nitro group in benzyl 3-nitrobenzoate into an amino group is a key reaction, yielding benzyl 3-aminobenzoate (B8586502). vulcanchem.com This reduction can be achieved using various reagents, including hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium borohydride (B1222165). vulcanchem.com The resulting benzyl 3-aminobenzoate is a valuable precursor in the synthesis of pharmaceuticals. vulcanchem.comscirp.org For instance, the amino group can be further modified to introduce diverse functionalities, a common strategy in the development of new drug candidates. The synthesis of aromatic amines is a significant area of research, with applications in the development of anticancer agents. orgsyn.org

In the realm of fine chemicals, the selective reduction of the nitro group without affecting the benzyl ester is crucial. scirp.org A method utilizing sodium borohydride, acetic acid, and palladium on carbon has been shown to effectively reduce the nitro group in related nitrobenzoate compounds, demonstrating the potential for chemoselective transformations. scirp.org This selectivity is vital for multi-step syntheses where protecting groups might otherwise be required.

Contributions to Specialty Material Development

The structural components of this compound, including its two aromatic rings and reactive nitro group, make it a candidate for the development of specialty materials. vulcanchem.com While specific applications are still under investigation, its derivatives could potentially be incorporated into polymers or other materials to impart specific properties. For example, nitroaromatic compounds are used in the synthesis of various industrial products, including dyes and pesticides. nih.gov The reactivity of the nitro group allows for its conversion into other functional groups, which can then be used to link the molecule into a larger polymer chain or to tune the material's electronic or optical properties.

Investigation as a Model Compound for Fundamental Chemical Processes

This compound serves as a useful model compound for studying fundamental chemical reactions and principles. vulcanchem.com

Studies on Ester Hydrolysis Kinetics and Mechanisms

The hydrolysis of esters is a fundamental reaction in organic chemistry, and this compound provides a valuable substrate for kinetic and mechanistic studies. vulcanchem.com The ester linkage can be cleaved under both acidic and basic conditions to yield 3-nitrobenzoic acid and benzyl alcohol. vulcanchem.com

Kinetic studies on the hydrolysis of various benzoate (B1203000) esters have shown that substituents on the aromatic ring significantly influence the reaction rate. ias.ac.inias.ac.in The introduction of a nitro group, which is electron-withdrawing, is expected to affect the electron density of the carbonyl carbon, thereby influencing the rate of nucleophilic attack by a hydroxide (B78521) ion in basic hydrolysis. ias.ac.in Studies on related esters have indicated that the rate-determining step in base-catalyzed hydrolysis is often the elimination of the alkoxide group. nih.gov Comparing the hydrolysis rates of different esters, such as benzyl benzoate and its nitro-substituted analogs, provides insights into electronic and steric effects on the reaction mechanism. ias.ac.innih.gov

Exploration of Nitroaromatic Reactivity Patterns

The nitro group in this compound is a key feature for studying the reactivity of nitroaromatic compounds. vulcanchem.com The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and influences the reactivity of other functional groups on the molecule.

Research on the photoredox chemistry of nitrobenzyl alcohols has revealed that the position of the nitro group (ortho, meta, or para) dictates the reaction pathways and catalytic effects. cdnsciencepub.com For instance, meta-nitrobenzyl derivatives have been shown to undergo intramolecular redox reactions under specific conditions. cdnsciencepub.com While this research focused on nitrobenzyl alcohols, the principles can be extended to understand the photochemical behavior of related compounds like this compound.

Furthermore, the reduction of the nitro group is a well-studied transformation that provides a platform to explore various reducing agents and reaction conditions. vulcanchem.com The selective reduction of the nitro group in the presence of other reducible functional groups, such as the ester, is a common challenge in organic synthesis and an area of active research. scirp.org

Contributions to Catalysis Research and Method Development

This compound and related compounds have been utilized in the development and testing of new catalytic methods. For example, the synthesis of this compound itself can be achieved through various catalytic procedures. One method involves the esterification of 3-nitrobenzoic acid with benzyl alcohol using an acid catalyst like sulfuric acid. vulcanchem.com Another approach is the oxidative esterification of 3-nitrobenzaldehyde (B41214) with benzyl alcohol using a heterogeneous titanium-superoxide catalyst. google.comgoogleapis.com

The compound also serves as a substrate in testing the efficacy of new catalytic systems. For instance, in the development of a flavin-catalyzed aerobic oxidation for ester synthesis, 3-nitrobenzoic acid and benzyl alcohol were used as model substrates to optimize the reaction conditions. rsc.org Additionally, the reduction of nitroarenes is a key reaction in catalysis research, with efforts focused on developing efficient and selective catalysts, such as those based on palladium or other transition metals. scirp.orgresearchgate.net The use of this compound as a substrate in these studies helps in evaluating the performance of new catalytic systems.

Green Chemistry Initiatives and Sustainable Synthesis Research

In recent years, the synthesis of this compound has become a focal point for green chemistry initiatives, which aim to develop more environmentally benign chemical processes. Traditional synthesis often relies on the Fischer esterification of 3-nitrobenzoic acid and benzyl alcohol using strong mineral acids like sulfuric acid as catalysts. vulcanchem.com This method, however, generates significant acidic waste, presenting environmental disposal challenges. researchgate.net Research has therefore shifted towards cleaner, more sustainable alternatives that minimize waste, avoid harsh reagents, and improve energy efficiency. core.ac.uk

A primary focus of sustainable synthesis is the development of advanced catalytic systems. vulcanchem.com Heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.net One patented approach describes a single-step oxidative esterification process using a heterogeneous catalyst that achieves a high yield of 86% for this compound. google.comgoogleapis.com Another innovative method employs reusable Brønsted acidic ionic liquids, which act as both the catalyst and the reaction medium. researchgate.net In one study, an ionic liquid-catalyzed oxidative esterification of 3-nitrobenzoic acid with toluene (B28343) (as the benzyl source) resulted in a 76% yield of this compound. rsc.org

Alternative energy sources are also being explored to enhance reaction efficiency and reduce energy consumption. researchgate.net Ultrasonic-assisted synthesis represents a significant advancement, offering an eco-friendly protocol for nitration reactions at room temperature. nih.gov This technique, when combined with a recyclable, sulfuric acid-functionalized magnetic nanocatalyst and a deep eutectic solvent (DES), provides a green and efficient pathway for producing nitroaromatic compounds. nih.gov Similarly, microwave irradiation has been shown to promote the rapid, solvent-free synthesis of esters, achieving excellent yields while using recyclable ionic liquid catalysts. researchgate.net

The choice of reagents is another critical aspect of green synthesis. core.ac.uk To circumvent the environmental issues associated with traditional nitrating mixtures (concentrated nitric and sulfuric acids), researchers have developed cleaner nitrating agents. researchgate.netresearchgate.net One such method uses dinitrogen pentoxide (DNP) in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) medium, a non-hazardous Freon that can be easily recondensed and recycled. researchgate.net This process is characterized by mild reaction conditions and minimal waste. researchgate.net Another approach involves solid-phase nitration using inorganic nitrates, such as magnesium nitrate, adsorbed on a silica (B1680970) gel support, which eliminates the need for strong acids altogether. researchgate.net

| Method | Catalyst/Reagent | Solvent/Conditions | Yield (%) | Key Green Advantage(s) | Reference |

|---|---|---|---|---|---|

| Heterogeneous Catalytic Esterification | Undisclosed Heterogeneous Catalyst | Single-step process | 86% | High efficiency, potential catalyst recyclability. | google.comgoogleapis.com |

| Ionic Liquid Catalysis | Reusable Ionic Liquid | Oxidative esterification | 76% | Reusable catalyst/medium. | rsc.org |

| Microwave-Assisted Synthesis | Brønsted Acidic Ionic Liquids | Solvent-free, Microwave | 77–98.5% (general for esters) | Rapid synthesis, solvent-free, recyclable catalyst. | researchgate.net |

| Ultrasonic-Assisted Nitration | Functionalized Magnetic Nanocatalyst | Deep Eutectic Solvent (DES), Room Temp. | Not specified for this compound | Eco-friendly solvent, recyclable nanocatalyst, energy efficient. | nih.gov |

| Alternative Nitrating Agent | Dinitrogen Pentoxide (DNP) | Liquefied 1,1,1,2-tetrafluoroethane (recyclable) | High yields (general for nitro esters) | Avoids strong acidic waste, recyclable medium. | researchgate.net |

| Solid-Phase Nitration | Inorganic Nitrates on Silica Gel | Solid-phase, heating | Not specified for this compound | Avoids use of strong acids. | researchgate.net |

Potential in Advanced Materials Science Applications

This compound serves as a versatile building block for the synthesis of advanced functional materials, primarily due to the reactivity of its nitro group and the properties of the benzyl ester moiety. vulcanchem.com Its structure, which combines an electron-withdrawing group with aromatic rings, makes it a candidate for applications in polymer science and optoelectronics. vulcanchem.commdpi.com

One of the most promising areas of application is in the development of photo-responsive or "smart" materials. The nitrobenzyl group is a well-known photolabile protecting group; upon irradiation with UV light, it can undergo cleavage of the ester bond. researchgate.net While much of the research has focused on the ortho-isomer (ortho-nitrobenzyl), the underlying principle of photocleavage is applicable to nitrobenzyl derivatives in general. researchgate.net This property allows for the precise spatial and temporal control of material properties. For instance, polymers or hydrogels incorporating this compound as a cross-linker could be designed to soften, degrade, or release encapsulated agents on demand when exposed to light. researchgate.net

The compound also shows potential in the field of non-linear optics (NLO). Organic molecules with strong electron donor and acceptor groups connected by a π-conjugated system can exhibit significant NLO properties, which are crucial for applications in optical communications and data storage. Research on structurally similar compounds, such as Morpholinium 2-chloro-4-nitrobenzoate, has demonstrated high second-harmonic generation (SHG) efficiency. mdpi.com The molecular structure of this compound, featuring a nitro group (acceptor) and aromatic rings, suggests it could be a valuable component in the design of new NLO materials. mdpi.com

Furthermore, this compound is an important intermediate for creating other functional materials. The nitro group can be readily reduced to an amino group (–NH2) to form benzyl 3-aminobenzoate. vulcanchem.comjsynthchem.com This transformation from a nitroaromatic to an aromatic amine opens up a new range of synthetic possibilities. Benzyl 3-aminobenzoate can serve as a monomer for the synthesis of high-performance polymers such as polyamides or be integrated into more complex molecular architectures for pharmaceuticals and dyes. vulcanchem.comscielo.br The use of nitrobenzoates in the production of various polymers has been noted as a key industrial application. nih.gov

Q & A

Q. Advanced Research Focus

- DFT Calculations : Model transition states to compare activation energies for meta vs. para nitration.

- Fukui Indices : Identify electron-deficient aromatic positions (C-3 in benzyl benzoate) prone to electrophilic attack.

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to rationalize meta-selectivity .

What safety protocols are critical when handling this compound and its precursors?

Q. Basic Research Focus

- PPE : Wear chemical-resistant gloves (neoprene), goggles, and impervious lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to mitigate exposure to NOx gases generated during nitration.

- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of nitro compounds as hazardous waste .

How do competing reaction pathways affect this compound yield, and what analytical methods detect byproducts?

Advanced Research Focus

Competing pathways include over-nitration and ortho/para isomer formation. To detect byproducts:

- GC-MS : Identify low-concentration impurities via fragmentation patterns (e.g., m/z 181 for dinitro derivatives).

- ¹³C NMR : Quantify isomer ratios using aromatic carbon chemical shifts (e.g., C-3 nitro vs. C-4 nitro).

- Kinetic Profiling : Use in situ FTIR to monitor intermediate accumulation (e.g., nitronium ion activity) .

What strategies optimize catalyst systems for this compound synthesis in green chemistry approaches?

Q. Advanced Research Focus

- Heterogeneous Catalysts : Replace H₂SO₄ with sulfated zirconia to reduce waste.

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature (40–60°C), catalyst loading (5–10 wt%), and mixing speed.

- Life Cycle Assessment (LCA) : Compare energy/emission metrics of catalytic vs. traditional methods .

How should researchers validate crystal structures of this compound derivatives using X-ray diffraction data?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.